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molecular formula C11H14N2O B2775412 (1,2,3,4-Tetrahydronaphthalen-1-yl)urea CAS No. 58490-97-4

(1,2,3,4-Tetrahydronaphthalen-1-yl)urea

Cat. No. B2775412
M. Wt: 190.246
InChI Key: PLSFSIDDNZKALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04332724

Procedure details

In the manner described in Example 60, 1-benzoyl-3-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)urea and 1-benzoyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea are hydrolyzed to afford 4,5,6,7-tetrahydrobenzo[b]thien-4-ylurea, m.p. 204.5° C. to 208.5° C., and 1,2,3,4-tetrahydro-1-naphthylurea, m.p. 212° C. to 214° C.
Name
1-benzoyl-3-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzoyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][CH:13]1[C:21]2[CH:20]=[CH:19][S:18][C:17]=2[CH2:16][CH2:15][CH2:14]1)=[O:11])(=O)C1C=CC=CC=1.C([NH:30][C:31]([NH:33][CH:34]1[C:43]2[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=2)[CH2:37][CH2:36][CH2:35]1)=[O:32])(=O)C1C=CC=CC=1>>[S:18]1[CH:19]=[CH:20][C:21]2[CH:13]([NH:12][C:10]([NH2:9])=[O:11])[CH2:14][CH2:15][CH2:16][C:17]1=2.[CH:34]1([NH:33][C:31]([NH2:30])=[O:32])[C:43]2[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=2)[CH2:37][CH2:36][CH2:35]1

Inputs

Step One
Name
1-benzoyl-3-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=O)NC1CCCC=2SC=CC21
Step Two
Name
1-benzoyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=O)NC1CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(CCC2)NC(=O)N
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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